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Compound of Interest

Compound Name: Fmoc-alpha-Me-Phe-OH

Cat. No.: B15385611

For Immediate Release

A comprehensive technical overview of the spectroscopic characteristics and analytical
methodologies for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-
phenylpropanoic acid (Fmoc-a-Me-Phe-OH), a key building block in peptide synthesis, is
presented here for researchers, scientists, and professionals in drug development. This guide
consolidates available data to facilitate its use in complex peptide design and synthesis.

Fmoc-a-Me-Phe-OH, a derivative of phenylalanine, incorporates a methyl group at the alpha-
carbon, which imparts unique conformational constraints on the resulting peptides, enhancing
their stability against enzymatic degradation. The 9-fluorenylmethyloxycarbonyl (Fmoc)
protecting group is standard in solid-phase peptide synthesis for the temporary protection of
the alpha-amino group.

Spectroscopic Data

While a complete, verified dataset for Fmoc-a-Me-Phe-OH is not readily available in public
repositories, the following represents expected and typical spectroscopic characteristics based
on its chemical structure. For comparison, data for the closely related, non-methylated Fmoc-L-
Phenylalanine is often referenced, though significant differences, particularly in the NMR
spectra, are expected due to the presence of the a-methyl group.
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Table 1: Nuclear Magnetic Resonance (NMR) Data for Fmoc-a-Me-Phe-OH

Expected Chemical

1H NMR _ Multiplicity Assignment
Shift (8, ppm)
] 5H of Phenylalanine
Phenyl (Ar-H) 7.10 - 7.40 Multiplet ] ]
side chain
Fmoc (Ar-H) 7.60-7.90 Multiplet 8H of Fluorenyl group
CH and CH: of
Fmoc (CH, CH2) 4.20 - 4.50 Multiplet Fluorenylmethoxycarb
onyl group
o-Methyl (CHs) ~1.50 Singlet 3H of a-methyl group
2H of B-methylene
B-Methylene (CH2) ~3.10 AB quartet
group
Carboxylic Acid (OH) >10.0 Broad Singlet 1H of Carboxylic acid
Amide (NH) ~55-6.5 Singlet 1H of Amide proton
Expected Chemical Shift (3, _
13C NMR Assignment
ppm)
Carbonyl (C=0) ~176 Carboxylic acid carbonyl
Carbonyl (C=0) ~156 Urethane carbonyl
) Phenylalanine and Fmoc
Aromatic (Ar-C) 120 - 145 i
aromatic carbons
CH and CH: of
Fmoc (CH, CH2) 47, 67 Fluorenylmethoxycarbonyl
group
a-Carbon (Ca) ~60 Quaternary a-carbon
Methylene carbon of the
B-Carbon (CpB) ~40 . .
benzyl side chain
o-Methyl (CHs) ~25 a-methyl carbon
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Table 2: Infrared (IR) Spectroscopy Data for Fmoc-a-Me-Phe-OH

Expected Absorption Range

Functional Group

Vibration Mode

(cm™)
O-H (Carboxylic Acid) 3300 - 2500 (broad) Stretching
N-H (Amide) ~3300 Stretching
C-H (Aromatic) 3100 - 3000 Stretching
C-H (Aliphatic) 3000 - 2850 Stretching
C=0 (Carboxylic Acid) ~1710 Stretching
C=0 (Urethane) ~1690 Stretching
C=C (Aromatic) 1600 - 1450 Stretching

Table 3: Mass Spectrometry (MS) Data for Fmoc-a-Me-Phe-OH

Parameter Value
Molecular Formula C25H23NO4
Molecular Weight 401.46 g/mol
Expected [M+H]* 402.17
Expected [M+Na]* 424.15

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for Fmoc-

protected amino acids, including Fmoc-a-Me-Phe-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-a-Me-Phe-OH in 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds). The choice of solvent may affect

the chemical shifts of labile protons (NH and OH).
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» 'H NMR Acquisition:
o Spectrometer: 400 MHz or higher field strength NMR spectrometer.

o Parameters: Acquire a standard one-dimensional proton spectrum with a sufficient number
of scans to achieve a good signal-to-noise ratio. Typical spectral width would be -2 to 16

ppm.

e 13C NMR Acquisition:

o Spectrometer: Same as for tH NMR, operating at the corresponding carbon frequency
(e.g., 100 MHz for a 400 MHz spectrometer).

o Parameters: Acquire a proton-decoupled carbon spectrum. A larger number of scans will
be necessary compared to *H NMR due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

e Sample Preparation:

o For Attenuated Total Reflectance (ATR-FTIR): Place a small amount of the solid sample
directly onto the ATR crystal.

o For KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and
press into a thin, transparent pellet.

o Data Acquisition:
o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

o Parameters: Scan the sample over the mid-IR range (typically 4000 to 400 cm~1). Acquire
a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it
from the sample spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for
ionization (e.g., methanol, acetonitrile, often with a small amount of formic acid to promote
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protonation).

o Data Acquisition:
o Technique: Electrospray ionization (ESI) is commonly used for this type of molecule.

o Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is
preferred for accurate mass determination.

o Mode: Acquire the spectrum in positive ion mode to observe protonated ([M+H]*) or
sodiated ([M+Na]*) adducts.

Logical Workflow for Characterization

The general workflow for the synthesis and characterization of a modified amino acid like
Fmoc-a-Me-Phe-OH is illustrated below. This process ensures the identity and purity of the

compound before its use in further applications such as peptide synthesis.
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General workflow for the synthesis and characterization of Fmoc-a-Me-Phe-OH.

 To cite this document: BenchChem. [Spectroscopic and Methodological Profile of Fmoc-a-
Methyl-L-Phenylalanine (Fmoc-a-Me-Phe-OH)]. BenchChem, [2025]. [Online PDF]. Available

at: [https://www.benchchem.com/product/b15385611#spectroscopic-data-for-fmoc-alpha-me-
phe-oh-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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